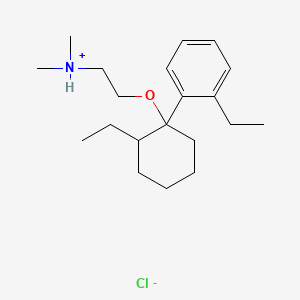
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in experimental and research settings due to its specific interactions and reactions with other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A simpler amine with similar functional groups but a less complex structure.
N-Ethyl-N-methylcyclohexylamine: Shares the cyclohexyl and ethylamine components but lacks the additional ethylphenyl group.
Uniqueness
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is unique due to its specific combination of functional groups and structural complexity.
Properties
CAS No. |
13313-81-0 |
|---|---|
Molecular Formula |
C20H34ClNO |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-[2-ethyl-1-(2-ethylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-5-17-11-7-8-13-19(17)20(22-16-15-21(3)4)14-10-9-12-18(20)6-2;/h7-8,11,13,18H,5-6,9-10,12,14-16H2,1-4H3;1H |
InChI Key |
PZTCAGPDGDSWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C2=CC=CC=C2CC)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
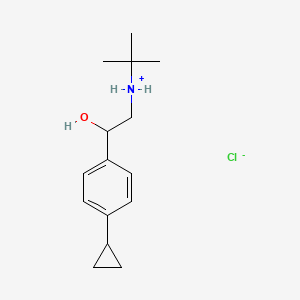
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

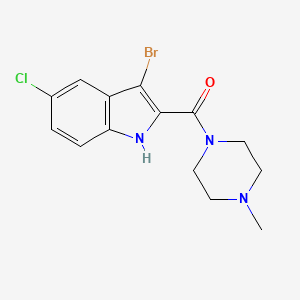
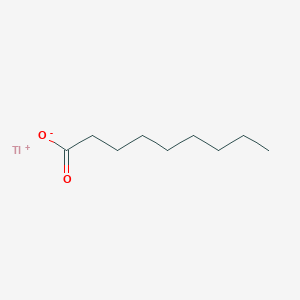




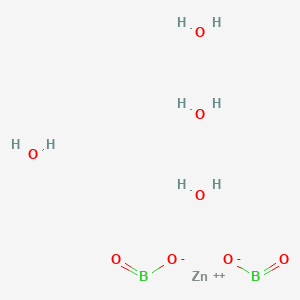
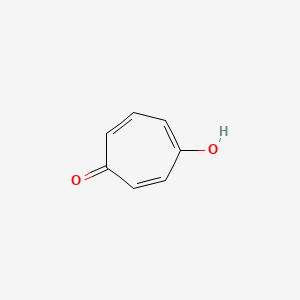

![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
